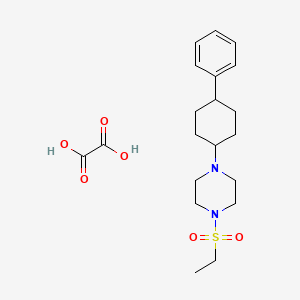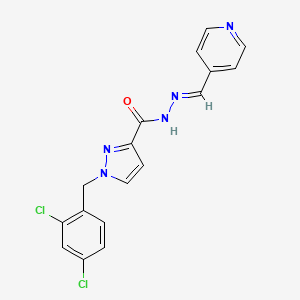![molecular formula C17H23N5O2 B5511907 N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5511907.png)
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions including condensation, chlorination, and final amide formation. For example, a compound closely related to the target molecule was synthesized through a process starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination with phosphorus oxychloride, and finally condensation with ethane-1,2-diamine (Huang et al., 2020). This provides a foundation for understanding the synthetic routes that can be employed for benzamide derivatives.
Molecular Structure Analysis
The crystal structure of benzamide derivatives reveals significant information about their geometric bond lengths and angles. For instance, density functional theory (DFT) optimizations and X-ray diffraction analyses offer insights into the optimized geometric parameters and the electronic characteristics of these molecules, such as HOMO and LUMO energies, and the molecular electrostatic potential (MEP) surface maps (Huang et al., 2020).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including interactions with nucleophiles and electrophiles, which are essential for their functional modifications and applications. The reactivity can be influenced by the substituents on the benzamide core and the surrounding chemical environment.
Physical Properties Analysis
The physical properties such as density (ρ) and refractive index (nD) of benzamide derivatives can be studied through their interactions in various solvents, providing insights into their solubility, dispersion forces, and overall molecular polarity (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential biological activities, are crucial for the application of benzamide derivatives in medicinal chemistry and other fields. For instance, specific benzamide derivatives have shown promising anticancer activities through their ability to inhibit the proliferation of various cancer cell lines, which could be attributed to their molecular structure and chemical properties (Huang et al., 2020).
Aplicaciones Científicas De Investigación
Anticancer Activity
A study focused on the synthesis, structural analysis, and anticancer activity of a compound with a slightly different structure but comparable to the interest molecule, showed promising results against various cancer cell lines. The research illustrated how modifications in the chemical structure could lead to significant biological activity, offering insights into the design of potential anticancer agents. The compound displayed marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, underscoring the therapeutic potential of such molecules in oncology (Huang et al., 2020).
Drug Metabolism and Excretion
Research into the transformation and excretion of drugs within biological systems has highlighted the importance of understanding how compounds like N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methoxybenzamide are metabolized and eliminated from the body. Studies on related compounds have detailed the metabolic pathways and identified transformation products, contributing to safer drug design by informing on potential metabolites and interactions (Arita et al., 1970).
Molecular Properties and Drug Design
Investigations into the molecular properties of related compounds, such as their molar refraction, polarizability, and crystal structure, have provided foundational knowledge for drug design. These studies contribute to a deeper understanding of how structural features impact drug behavior, offering a basis for optimizing pharmacokinetic and pharmacodynamic properties in new therapeutic agents (Sawale et al., 2016).
Propiedades
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-4-18-15-11-12(2)21-17(22-15)20-10-9-19-16(23)13-5-7-14(24-3)8-6-13/h5-8,11H,4,9-10H2,1-3H3,(H,19,23)(H2,18,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIOPACMLYFNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-naphthyl)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5511830.png)


![4-hydroxy-7-(4-methylphenyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5511851.png)
![1-(4-methoxy-3-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5511852.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide](/img/structure/B5511859.png)
![2-ethoxy-4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5511864.png)

![3-(2-methoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5511868.png)
![(1R*,3S*)-7-[3-(difluoromethoxy)benzoyl]-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511876.png)
![N-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)-2-pyridinamine](/img/structure/B5511877.png)
![4-isopropyl-2-methyl-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine hydrobromide](/img/structure/B5511885.png)

![ethyl 4-{[(2,5-dimethoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5511918.png)